
2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C8H13NO4. It is a derivative of 5-oxo-L-proline, featuring a hydroxypropyl group attached to the nitrogen atom of the proline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypropyl 5-oxo-L-prolinate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the proline ring can be reduced to form a hydroxyl group.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxopropyl 5-oxo-L-prolinate.
Reduction: Formation of 2-hydroxypropyl 5-hydroxy-L-prolinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxypropyl 5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in proline metabolism, leading to the formation of biologically active metabolites. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-L-proline: A precursor to 2-Hydroxypropyl 5-oxo-L-prolinate, involved in proline metabolism.
2-oxopropyl 5-oxo-L-prolinate: An oxidized derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.
2-hydroxypropyl 5-hydroxy-L-prolinate: A reduced derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.
Uniqueness
2-Hydroxypropyl 5-oxo-L-prolinate is unique due to its hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Numéro CAS |
52317-07-4 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)4-13-8(12)6-2-3-7(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m1/s1 |
Clé InChI |
CSLLYODGQWBRHX-PRJDIBJQSA-N |
SMILES isomérique |
CC(COC(=O)[C@H]1CCC(=O)N1)O |
SMILES canonique |
CC(COC(=O)C1CCC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



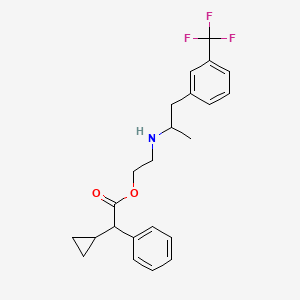
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)
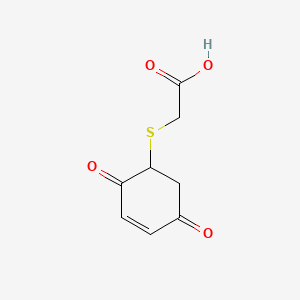
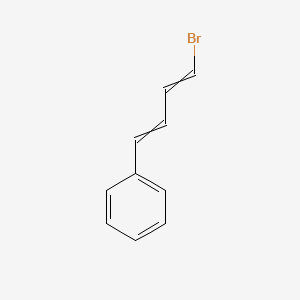
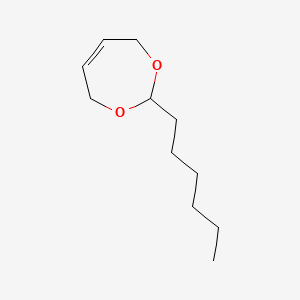



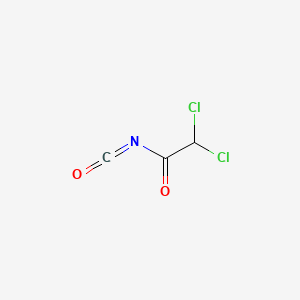
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
